2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-11-6-7-16-12(8-11)9-13(17(22)20-16)10-21-18(23)14-4-2-3-5-15(14)19(21)24/h2-9H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVABWNRYDCRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H14N2O3
- Molecular Weight : 318.33 g/mol
- CAS Number : [Not specified in the provided sources]
Research indicates that compounds with similar structures, particularly those containing quinoline and isoindole moieties, exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes or pathways in cellular processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. For instance:
- A study demonstrated that derivatives related to quinoline can induce apoptosis in cancer cell lines such as MCF-7 and Panc-1, with one derivative achieving an IC50 of 1.2 µM against MCF-7 cells. This was associated with cell cycle arrest at the G2/M phase and activation of apoptotic markers such as Caspase-3 and BAX .
Antimicrobial Activity
Quinoline derivatives have also shown significant antimicrobial activity. In a comparative study:
- Compounds similar to 2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione were tested against various bacterial strains. The results indicated that these compounds possess broad-spectrum antibacterial activity without functioning through the typical DNA gyrase inhibition mechanism seen in fluoroquinolones .
Summary of Biological Activities
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Evaluation :
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities associated with this compound.
- Detailed mechanisms underlying its anticancer and antimicrobial effects.
- Potential for clinical applications as a therapeutic agent.
Scientific Research Applications
Biological Applications
- Anticancer Activity
- Antimicrobial Properties
- Enzyme Inhibition
- Neuroprotective Effects
Material Science Applications
- Organic Electronics
- Polymer Chemistry
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of isoindole and evaluated their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the quinoline structure significantly enhanced cytotoxicity, suggesting a pathway for developing potent anticancer agents based on this compound's framework .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of several isoindole derivatives against multi-drug resistant bacterial strains. The study found that the compound exhibited remarkable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
Chemical Reactions Analysis
Isoindole-1,3-Dione Moiety
The isoindole-dione core is electrophilic, enabling:
-
Nucleophilic ring-opening : Reacts with amines (e.g., hydrazine) to form amide derivatives.
-
Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes .
Dihydroquinoline Substituent
The 6-methyl-2-oxo-1,2-dihydroquinoline group undergoes:
-
Oxidation : The keto group at position 2 can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄.
-
Electrophilic substitution : Halogenation (e.g., bromination) occurs at the methyl group or aromatic positions .
Click Chemistry Modifications
The methylene bridge (-CH₂-) linking the two moieties serves as a site for functionalization. For example:
-
Propargylation : Introduction of an alkyne group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives (Fig. 1) .
Example Reaction:
2-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-isoindole-dione + Azide derivative
→ Triazole-linked hybrid (IC₅₀ = 1.2–1.4 µM against cancer cells) .
| Derivative | Reaction Partner | Conditions | Application |
|---|---|---|---|
| Triazole | 4-azidoquinolinone | CuI, DMF, 80°C | Antiproliferative agents |
Intramolecular Cyclization Pathways
Under basic or acidic conditions, the compound undergoes cyclodehydration to form tetracyclic fused systems (e.g., isoindolo[2,1-a]quinoline-5,11-dione) .
Mechanism Highlights:
-
Deprotonation of the methylene bridge by K₂CO₃.
-
Intramolecular nucleophilic attack by the quinoline nitrogen.
Biological Activity and Derivatives
The compound’s derivatives exhibit antiproliferative activity (Table 1). Structural modifications (e.g., triazole incorporation) enhance potency by inducing apoptosis and cell-cycle arrest .
| Derivative | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Triazole hybrid (8g) | MCF-7 | 1.2 ± 0.2 | G2/M arrest, Caspase activation |
| Parent compound | MCF-7 | >10 | Low activity |
Stability and Degradation
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below summarizes key structural differences between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated at ~2.5 (calculated), intermediate between the hydrophilic aminoethyl derivative (logP ~1.8) and the methoxyquinoline analog (logP ~3.1) .
- Solubility: The aminoethyl group in the dioxopiperidine analog enhances aqueous solubility (>10 mg/mL in PBS), whereas the target compound’s solubility is moderate (~2–5 mg/mL) due to its methylquinoline group .
Q & A
Q. How to optimize the compound’s pharmacokinetics for CNS penetration?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce halogen atoms or methyl groups to balance logP (ideal range: 2–3).
- P-glycoprotein Inhibition : Co-administer with inhibitors like verapamil to enhance blood-brain barrier permeability.
- Prodrug Design : Mask polar groups (e.g., esterification of NH groups) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
